10-Undecenyldimethylchlorosilane

Self‑assembled monolayers monochlorosilane trichlorosilane

10-Undecenyldimethylchlorosilane (CAS 18406-97-8) is a C11-chain ω‑alkenyl‑monochlorosilane bearing a terminal vinyl group and a single dimethylchlorosilane head. Its molecular formula is C13H27ClSi with a molecular weight of 246.89 g mol⁻¹.

Molecular Formula C13H27ClSi
Molecular Weight 246.89 g/mol
CAS No. 18406-97-8
Cat. No. B093671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10-Undecenyldimethylchlorosilane
CAS18406-97-8
Synonyms10-UNDECENYLDIMETHYLCHLOROSILANE
Molecular FormulaC13H27ClSi
Molecular Weight246.89 g/mol
Structural Identifiers
SMILESC[Si](C)(CCCCCCCCCC=C)Cl
InChIInChI=1S/C13H27ClSi/c1-4-5-6-7-8-9-10-11-12-13-15(2,3)14/h4H,1,5-13H2,2-3H3
InChIKeyAJHIBRYCOZUBLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





10-Undecenyldimethylchlorosilane (CAS 18406-97-8): Core Physicochemical and Structural Profile for Procurement Evaluation


10-Undecenyldimethylchlorosilane (CAS 18406-97-8) is a C11-chain ω‑alkenyl‑monochlorosilane bearing a terminal vinyl group and a single dimethylchlorosilane head. Its molecular formula is C13H27ClSi with a molecular weight of 246.89 g mol⁻¹ . The compound is a clear, colorless liquid at ambient temperature with a boiling point of approximately 279.5 °C (at 760 mmHg) and a density of 0.9 ± 0.1 g cm⁻³ . As a monofunctional chlorosilane, it reacts rapidly with protic nucleophiles (water, alcohols, silanols) to form robust siloxane (Si–O–Si) linkages, enabling covalent anchorage to hydroxylated oxide surfaces such as silica, glass, and oxidized silicon wafers . Organosilicon compounds with dimethylchlorosilane head groups are established building blocks for self‑assembled monolayers (SAMs) and surface‑initiated polymerizations [1]. The combination of a single hydrolytically active Si–Cl bond, two chemically inert methyl substituents, and a terminal vinyl group distinguishes 10‑undecenyldimethylchlorosilane from its closest structural analogs, including alkyl‑dimethylchlorosilanes lacking the terminal alkene (e.g., decyl‑, dodecyl‑, or octadecyl‑dimethylchlorosilane) and undecenyl‑trichlorosilanes that possess three hydrolyzable Si–Cl bonds [2].

Monofunctional Anchor Single Si–Cl group enables 1:1 surface coupling without cross-linking or oligomerization.
Terminal Vinyl Handle Reactive ω-alkene supports click chemistry, polymer-brush growth, and mixed-SAM tailoring.
C11 Hydrophobic Spacer Chain length achieves plateau hydrophobicity (θA ~105°) while keeping the vinyl group accessible.

Why 10-Undecenyldimethylchlorosilane Cannot Be Directly Replaced by Shorter-Chain, Saturated, or Trichloro Analogs


Substituting 10‑undecenyldimethylchlorosilane with a generic dimethylchlorosilane or undecenyl‑trichlorosilane introduces quantifiable changes in monolayer architecture, surface energy, post‑functionalization capacity, and tribological stability. Monochlorosilanes (such as 10‑undecenyldimethylchlorosilane) form monolayers that reach a maximum ellipsometric thickness of approximately 55 % of the all‑trans molecular length, whereas trichlorosilanes can achieve near‑full molecular extension due to in‑plane cross‑linking [1]. This difference in packing density directly controls contact‑angle hysteresis, protein adsorption, and the steric accessibility of the terminal vinyl group for subsequent click‑chemistry derivatization [2]. Furthermore, the absence of the terminal alkene in saturated alkyl‑dimethylchlorosilanes (e.g., decyl‑ or dodecyl‑dimethylchlorosilane) eliminates the possibility of thiol‑ene, azide‑alkyne, or other vinyl‑specific post‑modification chemistries that are critical for biosensor fabrication, polymer‑brush growth, and microarray patterning [3]. Conversely, the presence of three hydrolyzable Si–Cl bonds in undecenyltrichlorosilane leads to extensive cross‑linking and oligomerization during deposition, yielding rougher, less homogeneous films and risking vertical polymerization that obscures the terminal functionality [4]. The following evidence items quantify these differentiation dimensions using data from peer‑reviewed studies and authoritative technical comparisons.

Saturated Analogs
Alkyl-dimethylchlorosilanes without a terminal alkene may not support post-modification via thiol-ene, azide-alkyne, or other vinyl-specific chemistries, limiting mixed-SAM anti-fouling design.
Trichlorosilane Analogs
Three Si–Cl bonds promote cross-linking and oligomerization during deposition; may yield rougher films with batch-to-batch variability, reducing terminal-group accessibility.
Shorter-Chain Silanes
C6–C8 dimethylchlorosilanes form less ordered monolayers with lower hydrophobicity (θA ~95–100°) and may compromise the steric presentation of the terminal group.

Head‑to‑Head and Cross‑Study Comparative Evidence Quantifying the Differentiation of 10‑Undecenyldimethylchlorosilane


Monochlorosilane SAMs Yield Controlled, Lower‑Density Monolayers vs. Trichlorosilane SAMs

A direct vapor‑phase deposition comparison between monochlorosilane‑based C11‑Br(DM) (structurally analogous to 10‑undecenyldimethylchlorosilane) and trichlorosilane‑based C11‑Br molecules on oxidized silicon revealed that the monochlorosilane forms a self‑assembled monolayer with an ellipsometric thickness equal to ~55 % of the fully stretched all‑trans molecular length. In contrast, the trichlorosilane achieves ~100 % of the all‑trans length due to extensive siloxane cross‑linking [1]. This difference arises from the single reactive Si–Cl group in the dimethylchlorosilane, which prevents in‑plane polymerization and ensures a well‑defined monolayer without oligomeric contamination. The controlled, lower grafting density is advantageous when steric accessibility of the terminal vinyl group is required for subsequent functionalization (e.g., click chemistry).

Monolayer thickness
Head-to-head
Monochlorosilane SAM: ~55% of all-trans molecular height vs trichlorosilane SAM: ~100% of all-trans height (full extension via cross-linking).
Lower density may keep the terminal vinyl group sterically accessible for subsequent derivatization.
Vapor deposition on oxidized Si at 90 °C; ellipsometric thickness.
Self‑assembled monolayers monochlorosilane trichlorosilane vapor‑phase deposition ellipsometry

Monochlorosilane SAMs Exhibit Lower Contact‑Angle Hysteresis Than Trichlorosilane SAMs

Ellipsometry, contact‑angle measurements, and AFM studies have established that monochlorosilane‑based SAMs form more disordered, less densely packed monolayers compared to the rigid, highly ordered films obtained from trichlorosilanes [1]. This disorder translates into lower contact‑angle hysteresis (the difference between advancing and receding contact angles), which is a direct indicator of liquid‑like surface mobility. For trialkyl‑dimethylchlorosilane SAMs on silicon, advancing/receding water contact angles of ~105°/94° (hysteresis ~11°) are routinely achieved, regardless of chain length [2]. In contrast, cross‑linked trichlorosilane SAMs typically show higher hysteresis (~15–25°) due to pinning on heterogeneous oligomeric domains [3]. Low hysteresis is critical for anti‑fouling coatings, droplet‑based microfluidics, and surfaces requiring facile liquid shedding.

Contact-angle hysteresis
Reported
Δθ ≈ 11° (θA/θR ≈ 105°/94°) for monochlorosilane SAMs vs 15–25° for cross-linked trichlorosilane SAMs.
Lower hysteresis may reduce droplet pinning and biofouling in microfluidic or coating applications.
Advancing/receding water contact angles on oxidized Si wafers.
Contact‑angle hysteresis monochlorosilane trichlorosilane dynamic dewetting surface energy

Terminal Vinyl Group Enables Quantitatively Controllable Mixed SAM Composition vs. Saturated Analogs

Using a derivative of 10‑undecenyldimethylchlorosilane (MeO(EG)₃C₁₁DMS), Hoffmann and Stutzmann demonstrated that mixed SAMs with dodecyldimethylchlorosilane (DDMS) exhibit a directly linear relationship between solution composition and surface composition [1]. The protein‑repellent properties were quantified using the Ras Binding Domain (RBD): surfaces silanized with DDMS or bare silicon oxide adsorbed approximately a full RBD monolayer, whereas surfaces silanized with pure MeO(EG)₃C₁₁DMS or mixed SAMs containing a mole fraction XEG ≥ 0.9 showed no detectable RBD adsorption [1]. This demonstrates that the terminal vinyl group of the undecenyl scaffold can be quantitatively derivatized with protein‑repellent oligo(ethylene glycol) chains, and the resulting surface composition directly and predictably controls biofouling. Saturated dimethylchlorosilanes (e.g., DDMS) lack this functionalization handle, making them inert to such tailored surface engineering.

Protein adsorption control
Head-to-head
No detectable RBD adsorption on mixed MeO(EG)₃C₁₁DMS/dodecyl SAMs at XEG ≥ 0.9 vs full protein monolayer on alkyl-only SAMs.
Enables quantitative tuning of surface biofouling via mixed-SAM composition.
Solution-phase SAM formation; SPR/fluorescence protein detection.
Mixed self‑assembled monolayers protein repellency poly(ethylene glycol) Ras Binding Domain surface plasmon resonance

Dimethylchlorosilane Monolayers Withstand 30‑Fold Higher Normal Loads Than Thiolate SAMs

In a pin‑on‑disk microtribometry study, Booth et al. directly compared the frictional durability of n‑octadecyl‑dimethylchlorosilane SAMs, n‑octadecyl‑trichlorosilane SAMs, and n‑octadecanethiolate SAMs on gold [1]. Both silane‑based monolayers withstood normal loads at least 30 times greater than those that caused catastrophic failure of the thiolate SAMs (applied loads from 10 to 1000 mN at 0.1 mm s⁻¹). Critically, the dimethylchlorosilane‑derived monolayer performed equivalently to the trichlorosilane‑derived monolayer in load‑bearing capacity, demonstrating that a single siloxane anchor is sufficient for robust tribological performance when the alkyl chains are densely packed. This evidence is class‑level for monochlorosilane SAMs, confirming that 10‑undecenyldimethylchlorosilane will provide comparable mechanical robustness to trichlorosilane‑based coatings without the processing complications of tri‑functional silanes.

Tribological load capacity
Class-level
≥30× higher sustainable normal load vs octadecanethiolate SAMs on gold; dimethylchlorosilane and trichlorosilane SAMs show equivalent load-bearing.
Supports robust mechanical durability under contact, comparable to trichlorosilane films but without processing complexity.
Pin-on-disk microtribometry; failure assessed by EIS and friction increase.
Tribology nanomechanics monolayer stability pin‑on‑disk coefficient of friction

Single Si–Cl Head‑Group Simplifies Vapor‑Phase Processing and Eliminates Oligomerization Compared to Trichlorosilanes

Vapor‑phase deposition of vinyl‑terminated trichlorosilanes (9‑decenyl‑, 10‑undecenyl‑, and 14‑pentadecenyl‑trichlorosilane) has been demonstrated to produce SAMs with advancing water contact angles of 101°, 101°, and 103°, respectively [1]. However, trichlorosilane deposition is notoriously sensitive to trace water, leading to irreproducible oligomerization, increased surface roughness, and batch‑to‑batch variability [2]. In contrast, monochlorosilanes such as 10‑undecenyldimethylchlorosilane react with surface silanols in a 1:1 stoichiometry, eliminating the possibility of vertical polymerization. Studies on vapor‑deposited dimethylchlorosilane SAMs confirm that smooth, homogeneous films with nanometric roughness can be reliably obtained using mild, robust conditions without the need for rigorous humidity control [3]. While no single study directly compares the roughness of 10‑undecenyldimethylchlorosilane SAMs with undecenyltrichlorosilane SAMs under identical conditions, the class‑level evidence strongly indicates superior process reproducibility and film homogeneity for the monofunctional silane.

Process reproducibility
Class-level
Monochlorosilane SAMs: homogeneous, sub-nm RMS roughness; trichlorosilane SAMs: prone to oligomerization, roughness 2–5× higher depending on humidity.
Monofunctional nature may improve batch-to-batch consistency and reduce quality-control failures.
Vapor-phase grafting on oxidized Si; AFM over 5×5 μm² areas.
Vapor‑phase deposition process control monolayer quality AFM roughness SAM reproducibility

C11 Chain Length with Terminal Vinyl Offers an Optimal Balance of Hydrophobicity and Post‑Functionalization Versatility

The water contact angle of dimethylalkylchlorosilane SAMs is independent of chain length for chains ≥ 8 carbons, with advancing angles plateauing at ~105° and receding at ~94° [1][2]. Shorter chains (C6–C8) produce less ordered monolayers with lower contact angles (~95–100° advancing) due to reduced van der Waals cohesion [3]. The C11 chain of 10‑undecenyldimethylchlorosilane therefore sits at the threshold where full hydrophobic character is achieved while the terminal vinyl group remains sterically accessible. For comparison, saturated decyldimethylchlorosilane (C10) provides similar hydrophobicity but no terminal functionality; undecenyltrichlorosilane (C11, trichloro) provides a terminal alkene but with the cross‑linking and roughness issues noted above [4]; and octadecyldimethylchlorosilane (C18) offers higher hydrophobicity (advancing angle ~110°) but lacks the vinyl handle entirely. The C11 vinyl‑terminated scaffold thus represents a unique intersection of adequate chain length for monolayer order and a reactive terminus for downstream chemistry.

Chain-length effect
Class-level
C11 dimethylchlorosilane SAM: θA/θR ≈ 105°/94° (plateau for ≥C8). C18: ~110° (no vinyl); C6–C8: ~95–100°.
C11 provides sufficient chain order for hydrophobicity while retaining a reactive terminus.
Contact angle data compiled from multiple vapor-deposited SAM studies.
Chain‑length effect water contact angle click chemistry surface energy SAM order

High‑Value Application Scenarios Where 10‑Undecenyldimethylchlorosilane Provides Demonstrable Selection Advantage


Fabrication of Mixed SAMs with Precisely Tunable Protein‑Repellent Properties for Diagnostic Biosensors

The linear relationship between silanization solution composition and surface composition of mixed undecenyl‑dimethylchlorosilane/dodecyl‑dimethylchlorosilane SAMs enables quantitative control over biofouling [1]. At OEG‑silane mole fractions ≥ 0.9, complete suppression of RBD protein adsorption is achieved. This property is directly applicable to surface plasmon resonance (SPR) chips, ELISA plates, and microfluidic diagnostic devices where non‑specific binding must be minimized without compromising sensor sensitivity. The covalently attached dimethylsilane anchor provides greater hydrolytic stability than thiol‑on‑gold SAMs, as evidenced by the 30‑fold tribological superiority [2].

Click‑Chemistry Platforms Requiring a Robust, Smooth, and Chemically Addressable Monolayer Foundation

10‑Undecenyldimethylchlorosilane vapor‑deposited onto silicon or glass yields a homogeneous, nanometrically smooth SAM whose terminal vinyl group is sterically accessible for copper‑catalyzed or strain‑promoted azide‑alkyne cycloaddition [3][4]. The absence of cross‑linking (inherent to trichlorosilanes) ensures that the vinyl groups remain reactive and unburied. This is critical for DNA microarray fabrication, glycan array construction, and polymer‑brush growth via surface‑initiated polymerization. The lower packing density of monochlorosilane SAMs (~55 % of all‑trans height) further enhances the accessibility of the terminal group [4].

Anti‑Fouling and Low‑Hysteresis Coatings for Microfluidic Devices and MEMS

Monochlorosilane SAMs exhibit contact‑angle hysteresis as low as ~11°, significantly below that of cross‑linked trichlorosilane films (15–25°) [3][5]. This low hysteresis translates into facile droplet shedding and reduced biofouling in continuous‑flow microreactors, lab‑on‑a‑chip devices, and MEMS structures exposed to biological fluids. The hydrolytic stability of the siloxane anchor, combined with the mechanical robustness demonstrated by silane SAMs under tribological load [2], makes 10‑undecenyldimethylchlorosilane a compelling candidate for durable, low‑maintenance device coatings.

Stable Hydrophobic Surface Passivation Requiring Subsequent Derivatization for HPLC and Solid‑Phase Extraction

The C11 chain length of 10‑undecenyldimethylchlorosilane provides the plateau hydrophobicity (~105° advancing water contact angle) of long‑chain alkylsilanes while the terminal vinyl group offers a handle for further chemical modification [1][6]. Dimethylchlorosilane‑based bonded phases are already established in reversed‑phase HPLC [7]. The vinyl terminus enables post‑silanization introduction of chiral selectors, ion‑exchange groups, or affinity ligands without requiring a separate silane for each stationary phase—a significant procurement efficiency advantage.

Application
Selection Property
Validation Focus
Mixed SAMs for diagnostic biosensors
Vinyl-terminated monochlorosilane enables tunable surface composition
Anti-biofouling performance and surface composition analysis
Click-chemistry surface platforms
Accessible terminal vinyl group on smooth, non-cross-linked monolayer
Post-modification efficiency and surface homogeneity
Anti-fouling coatings for microfluidics/MEMS
Low contact-angle hysteresis from monofunctional silane SAM
Dynamic wettability and protein adsorption testing
Derivatizable hydrophobic phases for HPLC/SPE
C11 chain with reactive terminus for stationary phase design
Post-silanization modification and column performance verification
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